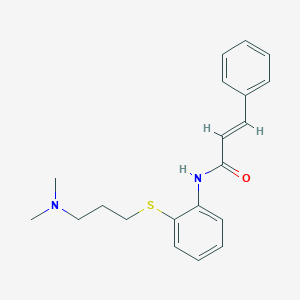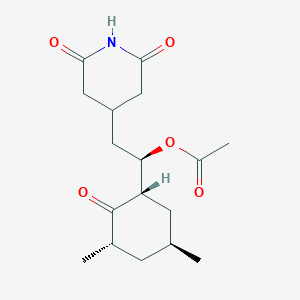
Cycloheximide acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheximide acetate is a potent antifungal and antibacterial agent that is commonly used in scientific research. It is a derivative of cycloheximide, which is produced by the bacterium Streptomyces griseus. Cycloheximide acetate is widely used in laboratory experiments to inhibit protein synthesis and study the effects of protein synthesis inhibition on various biological processes.
Mecanismo De Acción
Cycloheximide acetate inhibits protein synthesis by binding to the 60S ribosomal subunit and preventing the translocation of peptidyl-tRNA from the A site to the P site of the ribosome. This results in the inhibition of elongation during protein synthesis.
Biochemical and Physiological Effects:
Cycloheximide acetate has a wide range of biochemical and physiological effects. It is commonly used to study the regulation of gene expression, the mechanisms of cell cycle progression, and the effects of protein synthesis inhibition on cellular signaling pathways. In addition, it has been shown to induce apoptosis in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cycloheximide acetate in laboratory experiments include its potency, specificity, and ease of use. However, its use can be limited by its potential toxicity and its effects on cellular processes other than protein synthesis.
Direcciones Futuras
There are many potential future directions for research on cycloheximide acetate. One area of interest is the development of new derivatives with improved potency and specificity. Another area of interest is the use of cycloheximide acetate in combination with other drugs to enhance its effects or to target specific cellular processes. Additionally, the use of cycloheximide acetate in animal models of disease could provide valuable insights into the role of protein synthesis in disease pathogenesis.
Métodos De Síntesis
Cycloheximide acetate is synthesized from cycloheximide by acetylation. Cycloheximide is first dissolved in a mixture of acetic anhydride and pyridine, and the resulting solution is then heated to reflux for several hours. The reaction mixture is then cooled and poured into water, and the resulting solid is filtered and washed with water to yield cycloheximide acetate.
Aplicaciones Científicas De Investigación
Cycloheximide acetate is widely used in scientific research to inhibit protein synthesis and study the effects of protein synthesis inhibition on various biological processes. It is commonly used to study the regulation of gene expression, the mechanisms of cell cycle progression, and the effects of protein synthesis inhibition on cellular signaling pathways.
Propiedades
Número CAS |
1508-62-9 |
|---|---|
Nombre del producto |
Cycloheximide acetate |
Fórmula molecular |
C17H25NO5 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
[(1R)-1-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate |
InChI |
InChI=1S/C17H25NO5/c1-9-4-10(2)17(22)13(5-9)14(23-11(3)19)6-12-7-15(20)18-16(21)8-12/h9-10,12-14H,4-8H2,1-3H3,(H,18,20,21)/t9-,10-,13-,14+/m0/s1 |
Clave InChI |
AAQPOUCMFUHFNK-TXFQPVFDSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)OC(=O)C)C |
SMILES |
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C |
SMILES canónico |
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C |
Sinónimos |
[1-(3,5-dimethyl-2-oxo-cyclohexyl)-2-(2,6-dioxo-4-piperidyl)ethyl] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






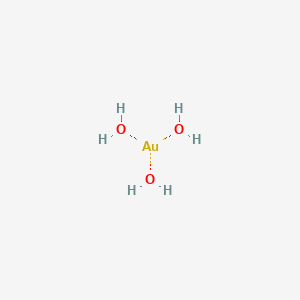
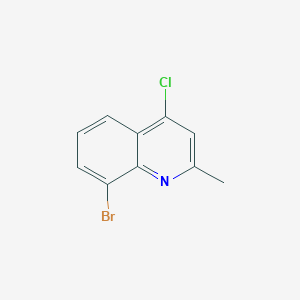

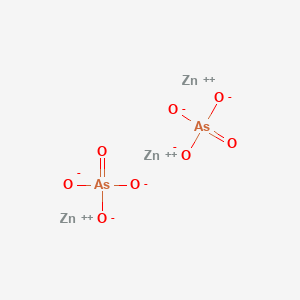
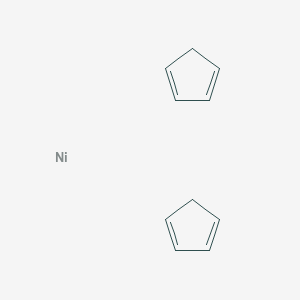




![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
